

"Perboric acid, sodium salt" spectroscopic comparison with related peroxo compounds

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Compound of Interest

Compound Name: *Perboric acid, sodium salt*

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A Spectroscopic Comparison of Sodium Perborate and Related Peroxo Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of sodium perborate with other common peroxo compounds, namely sodium percarbonate, sodium peroxide, hydrogen peroxide, and urea peroxide. The objective is to offer a comprehensive resource for the identification and differentiation of these compounds based on their spectroscopic signatures. The data presented is compiled from various scientific sources and is intended to support research and development activities where these compounds are utilized for their oxidative properties.

Introduction to Peroxo Compounds

Peroxo compounds are characterized by the presence of the peroxide functional group (-O-O-). They are widely used as oxidizing and bleaching agents in various industries, including pharmaceuticals, detergents, and chemical synthesis. Sodium perborate, traditionally formulated as $\text{NaBO}_3 \cdot n\text{H}_2\text{O}$, is a key member of this class. However, its structure is more complex than a simple hydrate, consisting of a dimeric peroxoborate anion, $[\text{B}_2(\text{O}_2)_2(\text{OH})_4]^{2-}$. Understanding the spectroscopic properties of sodium perborate and its relatives is crucial for quality control, reaction monitoring, and formulation development.

This guide focuses on three primary spectroscopic techniques: Raman spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique probes different aspects of molecular structure and bonding, providing a complementary analytical toolkit for characterizing these materials.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of sodium perborate and related peroxy compounds. These values are indicative and can be influenced by factors such as the physical state of the sample, hydration level, and instrumental parameters.

Table 1: Comparative Raman Spectroscopic Data (cm⁻¹)

Compound	O-O Stretch	Other Key Vibrations	Reference(s)
Sodium Perborate (Tetrahydrate)	~880	710, 900, 970 (B-O vibrations)	[1]
Sodium Perborate (Monohydrate)	~880	705, 890, 960 (B-O vibrations)	[1]
Sodium Percarbonate	~863	1070 (CO ₃ ²⁻ symmetric stretch)	
Sodium Peroxide	738, 793	-	
Hydrogen Peroxide (liquid)	~878	1430 (O-O-H bend), 3400 (O-H stretch)	[2]
Urea Peroxide	~875	1014 (C-N stretch), 1650 (C=O stretch)	

Table 2: Comparative Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	O-O Stretch Region	Other Key Absorptions	Reference(s)
Sodium Perborate	~850-880	950-1150 (B-O stretch), 1300-1450 (B-O-H bend), ~3000-3600 (O-H stretch)	[2][3]
Sodium Percarbonate	~870	1410-1490 (CO_3^{2-} asymmetric stretch), 860-880 (CO_3^{2-} out-of-plane bend)	[4][5]
Sodium Peroxide	Not typically IR active	-	[6]
Hydrogen Peroxide (vapor)	877	1255, 2630, 3590 (O-H related modes)	
Urea Peroxide	~875	~1650 (C=O stretch), ~3200-3500 (N-H and O-H stretch)	[7]

Table 3: Comparative NMR Spectroscopic Data (ppm)

Compound	Nucleus	Chemical Shift (δ)	Solvent/Reference	Reference(s)
Sodium Perborate	^{11}B	~7-9	D ₂ O	[6]
Sodium Percarbonate	^1H	~4.8 (residual H ₂ O in D ₂ O)	D ₂ O	[8]
Sodium Peroxide	^{23}Na	~-23 (superoxide), distinct from peroxide	Solid-state	[9]
Hydrogen Peroxide	^1H	~10-11	D ₂ O	[3][10][11]
Urea Peroxide	^1H	~5.7 (urea protons), ~10-11 (H ₂ O ₂)	DMSO-d ₆	

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid peroxo compounds. Specific parameters may need to be optimized based on the instrument and sample characteristics.

3.1 Raman Spectroscopy

- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a CCD detector.
- **Sample Preparation:** A small amount of the solid powder is placed on a microscope slide or in a capillary tube. For hydrated or sensitive samples, it is crucial to minimize exposure to ambient moisture and heat from the laser.
- **Data Acquisition:**
 - The sample is brought into focus under the microscope.

- The laser is focused on the sample with an appropriate objective lens. Laser power should be kept low initially to avoid sample degradation.
- Spectra are acquired over a typical range of 200-4000 cm^{-1} .
- Multiple scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the substrate is acquired and subtracted from the sample spectrum.
- Data Analysis: The positions and relative intensities of the Raman bands are determined. The characteristic O-O stretching vibration is a key diagnostic peak for peroxo compounds.

3.2 Infrared (IR) Spectroscopy

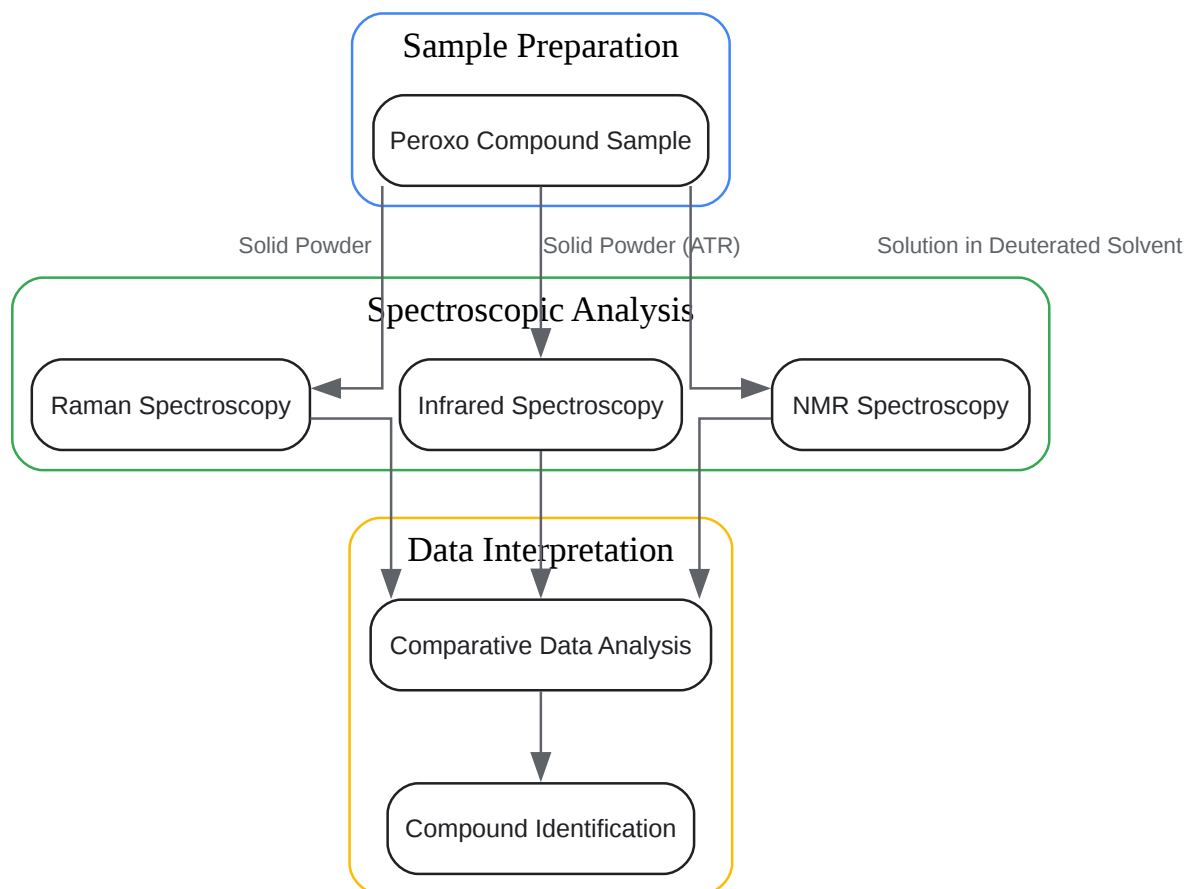
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
- Data Analysis: Identify the characteristic absorption bands for the peroxo group and other functional groups present in the molecule.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

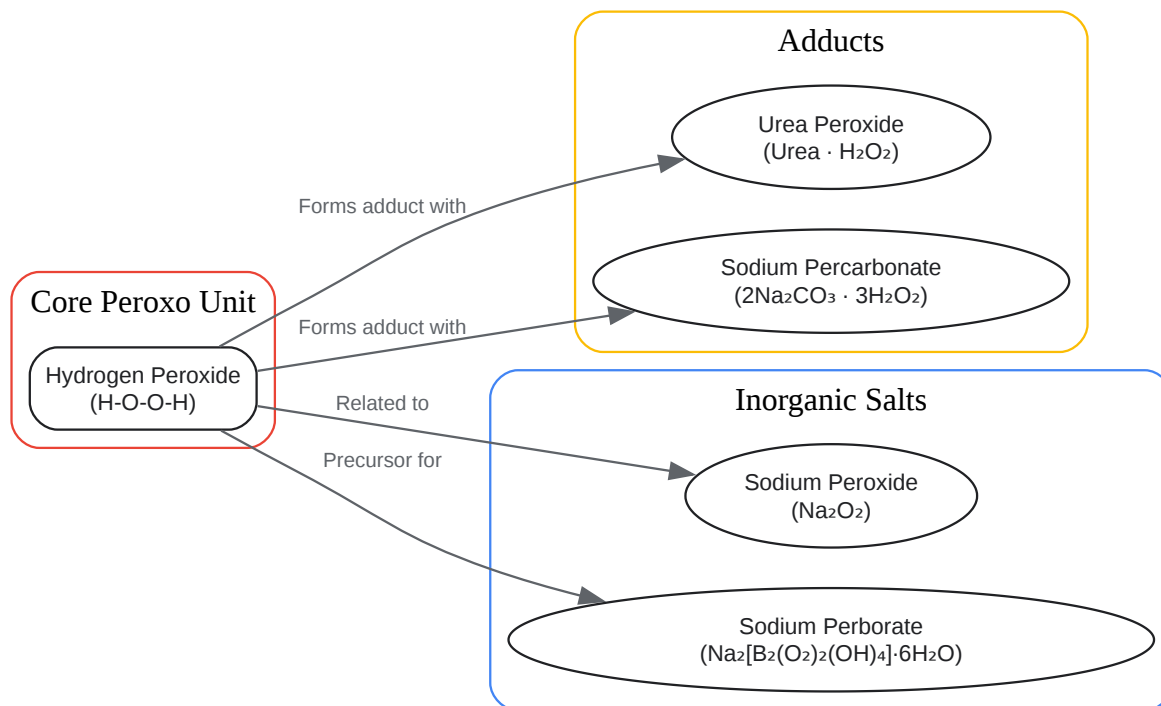
- Instrumentation: A high-field NMR spectrometer equipped with probes for the desired nuclei (e.g., ^1H , ^{11}B , ^{23}Na).
- Sample Preparation (Solution-state):
 - Accurately weigh 5-20 mg of the sample for ^1H NMR or a larger quantity for less sensitive nuclei.
 - Dissolve the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in a clean NMR tube. The final volume should be around 0.6-0.7 mL.
 - Ensure the sample is fully dissolved; sonication may be used if necessary.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Tune and match the probe to the nucleus being observed.
 - Acquire the NMR spectrum using an appropriate pulse sequence and acquisition parameters (e.g., number of scans, relaxation delay).
- Data Analysis: The chemical shifts, signal multiplicities, and integrations are analyzed to provide information about the chemical environment of the observed nuclei.

Visualizations



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Caption: Workflow for Spectroscopic Analysis of Peroxo Compounds.



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Caption: Structural Relationships of Common Peroxo Compounds.

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